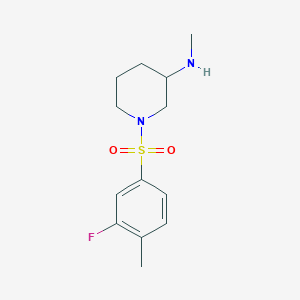
(3-Chloro-4-fluorophenyl)methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-fluorophenyl)methylurea is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is also known as CF3MU and has the chemical formula C8H8ClFN2O. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-fluorophenyl)methylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
(3-Chloro-4-fluorophenyl)methylurea has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation, the induction of oxidative stress, and the modulation of immune function. This compound has also been found to have a low toxicity profile in animal studies, suggesting that it may be a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Chloro-4-fluorophenyl)methylurea in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to be effective at low concentrations, making it a cost-effective option for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on (3-Chloro-4-fluorophenyl)methylurea, including:
1. Further studies on the mechanism of action and molecular targets of this compound in cancer cells.
2. Development of novel formulations or delivery systems to improve the solubility and bioavailability of this compound.
3. Investigation of the potential synergistic effects of (3-Chloro-4-fluorophenyl)methylurea with other anticancer agents.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
5. Exploration of the potential applications of (3-Chloro-4-fluorophenyl)methylurea in other fields, such as agrochemicals or materials science.
Conclusion
In conclusion, (3-Chloro-4-fluorophenyl)methylurea is a promising compound with potential applications in various fields, particularly in the development of novel anticancer agents. Its high potency and selectivity against cancer cells make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of (3-Chloro-4-fluorophenyl)methylurea involves the reaction of 3-chloro-4-fluoroaniline with methyl isocyanate in the presence of a suitable catalyst. This reaction yields the desired product, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(3-Chloro-4-fluorophenyl)methylurea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against several bacterial strains.
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGTNUZMWDBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)

![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)
![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)
